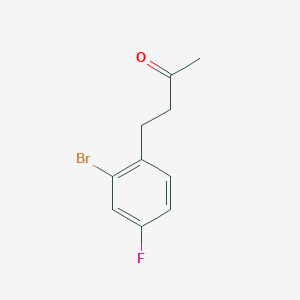

4-(2-Bromo-4-fluorophenyl)butan-2-one

Beschreibung

Eigenschaften

Molekularformel |

C10H10BrFO |

|---|---|

Molekulargewicht |

245.09 g/mol |

IUPAC-Name |

4-(2-bromo-4-fluorophenyl)butan-2-one |

InChI |

InChI=1S/C10H10BrFO/c1-7(13)2-3-8-4-5-9(12)6-10(8)11/h4-6H,2-3H2,1H3 |

InChI-Schlüssel |

NGVLKDNMPXKRDU-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)CCC1=C(C=C(C=C1)F)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 4-(2-Bromo-4-fluorophenyl)butan-2-one typically involves the reaction of 2-bromo-4-fluoroacetophenone with butanone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization or chromatography .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

4-(2-Bromo-4-fluorophenyl)butan-2-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The carbonyl group in the butanone chain can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common reagents and conditions used in these reactions include bases, acids, solvents like DMF or ethanol, and catalysts such as palladium or platinum . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-(2-Bromo-4-fluorophenyl)butan-2-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(2-Bromo-4-fluorophenyl)butan-2-one involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .

The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and gene expression. These pathways are crucial in understanding the compound’s therapeutic potential and toxicity .

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural and Functional Comparison

Biologische Aktivität

4-(2-Bromo-4-fluorophenyl)butan-2-one is an organic compound that has garnered interest due to its potential biological activities. This compound features a unique structure characterized by a bromine atom and a fluorophenyl group attached to a butanone backbone, which influences its reactivity and interactions with biological systems. Understanding its biological activity is crucial for exploring its therapeutic potential and safety profile.

- Molecular Formula : C10H10BrF

- Molecular Weight : 245.09 g/mol

The presence of both bromine and fluorine enhances the compound's reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes, which can lead to various biological effects.

The mechanism of action involves interactions with specific molecular targets, such as proteins and enzymes. The fluorophenyl group can increase binding affinity, while the bromine atom may influence the compound's overall reactivity. These interactions could modulate various biological processes, potentially leading to therapeutic effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall below clinically relevant thresholds, suggesting strong antimicrobial potential.

| Compound Name | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| This compound | TBD | TBD |

| Related Compound A | 1 | 2 |

| Related Compound B | 0.5 | 1 |

Anticancer Activity

Several studies have evaluated the anticancer properties of structurally related compounds. For example, thiazole derivatives bearing similar substituents have demonstrated cytotoxic effects against cancer cell lines such as Caco-2 (colon adenocarcinoma) and A549 (lung carcinoma). The observed IC50 values indicate varying degrees of effectiveness.

| Compound Name | IC50 (µM) against Caco-2 | IC50 (µM) against A549 |

|---|---|---|

| This compound | TBD | TBD |

| Thiazole Derivative A | 5 | 10 |

| Thiazole Derivative B | 3 | 8 |

Case Studies

- Antimicrobial Screening : A study screened various derivatives for antimicrobial activity, revealing that compounds with halogen substitutions exhibited enhanced activity against Gram-positive bacteria.

- Cytotoxicity Assays : In vitro assays showed that certain derivatives significantly reduced the viability of cancer cell lines, suggesting a promising avenue for further research in cancer therapeutics.

- Mechanistic Studies : Investigations into the mechanism of action revealed that halogenated compounds could interfere with enzyme activities related to metabolic pathways, potentially leading to apoptosis in cancer cells.

Q & A

Q. What are the recommended synthetic routes for 4-(2-Bromo-4-fluorophenyl)butan-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or Claisen condensation , adapted for halogenated substrates. For Friedel-Crafts, use 2-bromo-4-fluorobenzene with a ketone donor (e.g., acetyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimize reaction temperature (typically 0–50°C) and solvent (anhydrous dichloromethane) to minimize side reactions. Post-synthesis, purify via column chromatography or recrystallization, and verify purity using HPLC (>97% threshold recommended) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use multi-technique validation :

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and ketone functionality.

- Mass spectrometry (MS) for molecular ion ([M+H]⁺) and fragmentation pattern analysis.

- HPLC with UV detection (λ ~254 nm) to assess purity.

- X-ray crystallography (if crystalline) for absolute configuration using programs like SHELXL .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential irritancy from halogenated aromatics.

- Store at 0–6°C in airtight, light-resistant containers to prevent degradation .

- Disposal via halogen-specific waste streams, adhering to local regulations.

Advanced Research Questions

Q. How do bromine and fluorine substituents influence the reactivity of this compound in nucleophilic additions or reductions?

- Methodological Answer : The electron-withdrawing effects of Br and F meta-direct electrophilic substitution and stabilize intermediates. For example:

- Ketone reduction (e.g., NaBH₄) may proceed slower than non-halogenated analogs; monitor via TLC.

- Nucleophilic attacks (e.g., Grignard reagents) favor the para position relative to Br. Computational modeling (DFT) can predict regioselectivity .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-validate NMR assignments using 2D techniques (COSY, HSQC) and compare with analogs (e.g., 4-(4-Chloro-2,6-difluorophenyl)butan-2-one ).

- Reconcile MS fragmentation patterns with in silico tools (e.g., MassFrontier).

- Leverage X-ray crystallography for unambiguous confirmation, using SHELX suites for refinement .

Q. What computational methods predict biological targets or metabolic pathways for this compound?

- Methodological Answer :

- Perform molecular docking (AutoDock Vina) against enzyme targets (e.g., cytochrome P450 isoforms) to predict metabolism.

- Use QSAR models to estimate toxicity or bioactivity, referencing EPA DSSTox databases for halogenated analogs .

- Validate predictions with in vitro assays (e.g., microsomal stability studies).

Q. How does this compound compare to structural analogs in biological activity?

- Methodological Answer :

| Compound | Key Features | Bioactivity Insight |

|---|---|---|

| 4-(4-Chloro-2,6-difluorophenyl)butan-2-one | Difluoro substitution | Higher metabolic stability |

| 4-Chloro-1-(4-fluorophenyl)butan-1-one | Shorter chain | Reduced enzyme inhibition |

- Experimental Design : Compare IC₅₀ values against Trypanothione reductase or similar targets using dose-response assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.